molecular formula C7H10F3NO2 B6177716 6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one CAS No. 2551119-39-0

6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one

Cat. No.: B6177716
CAS No.: 2551119-39-0
M. Wt: 197.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a piperidin-2-one ring substituted with a 2,2,2-trifluoro-1-hydroxyethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with a trifluoroacetaldehyde derivative. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include trifluoroacetaldehyde and suitable catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of 6-(2,2,2-trifluoro-1-oxoethyl)piperidin-2-one.

    Reduction: Formation of 6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The piperidin-2-one ring provides structural stability and can participate in various binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(2,2,2-trifluoroethyl)piperidin-2-one: Lacks the hydroxyl group, which may affect its reactivity and interactions.

    6-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one: Contains a pyrrolidin-2-one ring instead of a piperidin-2-one ring, which may influence its chemical properties.

    6-(2,2,2-trifluoro-1-hydroxyethyl)morpholin-2-one: Contains a morpholin-2-one ring, which may alter its biological activity.

Uniqueness

6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one is unique due to the combination of its trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the piperidin-2-one ring also contributes to its stability and potential for diverse applications.

Properties

CAS No.

2551119-39-0

Molecular Formula

C7H10F3NO2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.